molecular formula C11H6ClF3N2O B8816948 2-Chloro-4-[4-(trifluoromethoxy)phenyl]pyrimidine

2-Chloro-4-[4-(trifluoromethoxy)phenyl]pyrimidine

Cat. No. B8816948
M. Wt: 274.62 g/mol
InChI Key: XWJXIKFHTMNBLW-UHFFFAOYSA-N
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Patent
US08815909B2

Procedure details

To a sealed tube was added 2,4-dichloropyrimidine (100 mg, 0.671 mmol), 4-(trifluoromethoxy)phenylboronic acid (138 mg, 0.671 mmol), tetrakis(triphenylphosphine)palladium0) (78 mg, 0.067 mmol), acetonitrile (2 mL) and 2M Na2CO3 in H2O (1.007 mL, 2.014 mmol). Argon was bubbled through the reaction mixture for 1 min. The reaction mixture was then sealed and stirred at 90° C. for 16 hrs. The reaction was cooled to rt and diluted with EtOAc (30 ml). The resulting organic solution was washed with water (30 ml) and saturated aqueous NaCl (30 ml). The organic layer was dried over MgSO4, filtered and concentrated. The resulting residue was purified using silica gel chromatography (ISCO system) eluting with a gradient of 0-40% EtOAc/Hex to give the product, 2-chloro-4-(4-(trifluoromethoxy)phenyl)pyrimidine, (62 mg, 0.226 mmol, 33.6% yield) as a white solid. Anal. Calcd. for C11H6ClF3N2O m/z 273.9, found: 275.0 (M+H)+.
Quantity
100 mg
Type
reactant
Reaction Step One
Quantity
138 mg
Type
reactant
Reaction Step One
[Compound]
Name
tetrakis(triphenylphosphine)palladium0
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
1.007 mL
Type
reactant
Reaction Step One
Quantity
2 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[N:7]=[C:6](Cl)[CH:5]=[CH:4][N:3]=1.[F:9][C:10]([F:22])([F:21])[O:11][C:12]1[CH:17]=[CH:16][C:15](B(O)O)=[CH:14][CH:13]=1.C([O-])([O-])=O.[Na+].[Na+].O>C(#N)C>[Cl:1][C:2]1[N:7]=[C:6]([C:15]2[CH:14]=[CH:13][C:12]([O:11][C:10]([F:9])([F:21])[F:22])=[CH:17][CH:16]=2)[CH:5]=[CH:4][N:3]=1 |f:2.3.4|

Inputs

Step One
Name
Quantity
100 mg
Type
reactant
Smiles
ClC1=NC=CC(=N1)Cl
Name
Quantity
138 mg
Type
reactant
Smiles
FC(OC1=CC=C(C=C1)B(O)O)(F)F
Name
tetrakis(triphenylphosphine)palladium0
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)([O-])[O-].[Na+].[Na+]
Name
Quantity
1.007 mL
Type
reactant
Smiles
O
Name
Quantity
2 mL
Type
solvent
Smiles
C(C)#N

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
90 °C
Stirring
Type
CUSTOM
Details
stirred at 90° C. for 16 hrs
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Argon was bubbled through the reaction mixture for 1 min
Duration
1 min
CUSTOM
Type
CUSTOM
Details
The reaction mixture was then sealed
TEMPERATURE
Type
TEMPERATURE
Details
The reaction was cooled to rt
ADDITION
Type
ADDITION
Details
diluted with EtOAc (30 ml)
WASH
Type
WASH
Details
The resulting organic solution was washed with water (30 ml) and saturated aqueous NaCl (30 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The resulting residue was purified
WASH
Type
WASH
Details
eluting with a gradient of 0-40% EtOAc/Hex

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
ClC1=NC=CC(=N1)C1=CC=C(C=C1)OC(F)(F)F
Measurements
Type Value Analysis
AMOUNT: AMOUNT 0.226 mmol
AMOUNT: MASS 62 mg
YIELD: PERCENTYIELD 33.6%
YIELD: CALCULATEDPERCENTYIELD 33.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.